(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Description
(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19BrFN3O and its molecular weight is 428.305. The purity is usually 95%.
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Biological Activity
The compound (4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule belonging to the quinoline class. This compound is characterized by its complex structure, which includes a quinoline core with various substituents that may influence its biological activity. The presence of a bromo group and a pyrrolidine moiety suggests potential interactions with biological targets, making it a candidate for medicinal chemistry research.
Chemical Structure and Properties
The molecular formula of the compound is C22H21BrFN3O with a molecular weight of approximately 442.3 g/mol. The structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C22H21BrFN3O |
Molecular Weight | 442.3 g/mol |
CAS Number | 1359401-53-8 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in the body. Compounds in the quinoline class often exhibit various pharmacological properties, including:
- Antimicrobial Activity : Many quinolines are known for their ability to inhibit bacterial growth and have been studied for their effectiveness against resistant strains.
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation by targeting specific pathways involved in cancer progression.
Biological Activity Studies
Research into the biological activity of this compound has yielded several findings:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial DNA synthesis.
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicated that the compound has cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values suggest effective dose ranges for inducing apoptosis in these cells.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes linked to cancer metabolism, such as topoisomerases and kinases, which are crucial for DNA replication and repair processes.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of up to 25 mm at a concentration of 100 µg/mL, demonstrating significant antibacterial properties.
Case Study 2: Anticancer Potential
In another study published in a peer-reviewed journal, the compound was evaluated for its anticancer activity using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 15 µM for MCF-7 cells, indicating potent cytotoxicity.
Properties
IUPAC Name |
[4-(2-bromo-4-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O/c1-13-4-6-19(17(22)10-13)25-20-15-11-14(23)5-7-18(15)24-12-16(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMSTAOBOCFDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.